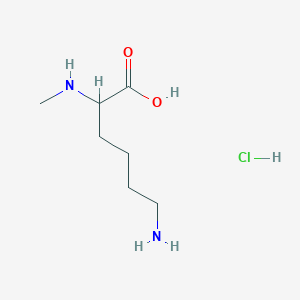
Benzene, (methylsilyl)-, homopolymer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (methylsilyl)-, homopolymer is a specialized polymer that incorporates benzene rings and methylsilyl groups into its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (methylsilyl)-, homopolymer typically involves the polymerization of benzene derivatives with methylsilyl groups. One common method is the use of organometallic catalysts to facilitate the polymerization process. The reaction conditions often include elevated temperatures and controlled environments to ensure the proper formation of the polymer chains.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization reactors where benzene and methylsilyl precursors are combined under specific conditions. The use of advanced catalysts and optimized reaction parameters is crucial to achieve high yields and desired polymer properties.
化学反応の分析
Types of Reactions
Benzene, (methylsilyl)-, homopolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure or functionality.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carboxyl groups, while substitution reactions can introduce halogenated or alkyl groups onto the polymer.
科学的研究の応用
Benzene, (methylsilyl)-, homopolymer has several scientific research applications:
Chemistry: Used as a precursor for synthesizing advanced materials and studying polymerization mechanisms.
Biology: Investigated for its potential biocompatibility and use in biomedical devices.
Medicine: Explored for drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty coatings, adhesives, and high-performance materials.
作用機序
The mechanism by which Benzene, (methylsilyl)-, homopolymer exerts its effects involves interactions between the benzene rings and methylsilyl groups. These interactions can influence the polymer’s physical and chemical properties, such as its thermal stability, solubility, and reactivity. The molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used.
類似化合物との比較
Similar Compounds
Polystyrene: A polymer consisting of styrene monomers, used in a wide range of applications.
Poly(methyl methacrylate): Known for its transparency and used in optical applications.
Poly(dimethylsiloxane): A silicon-based polymer with unique flexibility and thermal stability.
Uniqueness
Benzene, (methylsilyl)-, homopolymer is unique due to the incorporation of both benzene rings and methylsilyl groups, which confer distinct properties such as enhanced thermal stability and potential for functionalization. This makes it suitable for specialized applications where other polymers may not perform as effectively.
特性
IUPAC Name |
[[5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACBPRDWRDEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

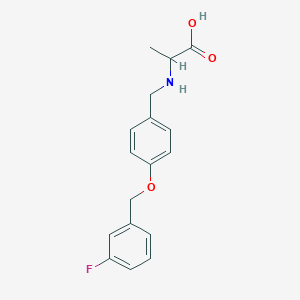
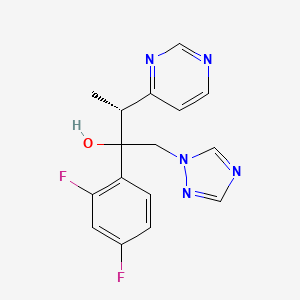
![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
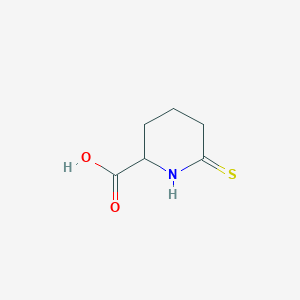
![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)
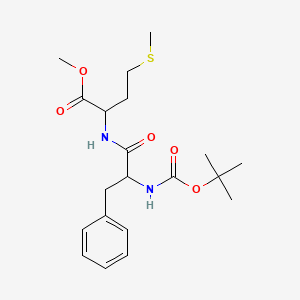
![3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12321811.png)

![4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B12321821.png)
![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)

